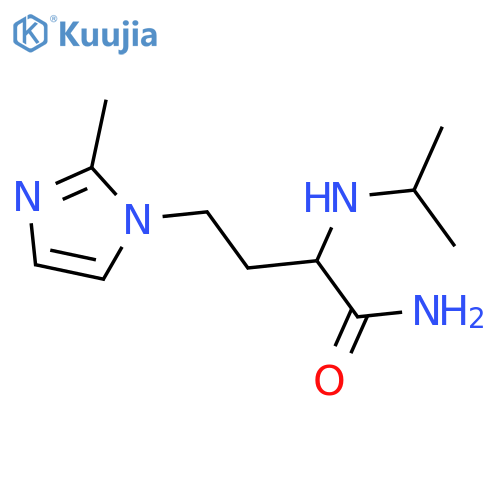Cas no 1342044-07-8 (4-(2-methyl-1H-imidazol-1-yl)-2-(propan-2-yl)aminobutanamide)

1342044-07-8 structure
商品名:4-(2-methyl-1H-imidazol-1-yl)-2-(propan-2-yl)aminobutanamide
4-(2-methyl-1H-imidazol-1-yl)-2-(propan-2-yl)aminobutanamide 化学的及び物理的性質
名前と識別子
-
- 1H-Imidazole-1-butanamide, 2-methyl-α-[(1-methylethyl)amino]-
- 2-(Isopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide
- 4-(2-methyl-1H-imidazol-1-yl)-2-(propan-2-yl)aminobutanamide
- 4-(2-methyl-1H-imidazol-1-yl)-2-[(propan-2-yl)amino]butanamide
- EN300-1139781
- AKOS012338965
- CS-0292612
- 1342044-07-8
-
- インチ: 1S/C11H20N4O/c1-8(2)14-10(11(12)16)4-6-15-7-5-13-9(15)3/h5,7-8,10,14H,4,6H2,1-3H3,(H2,12,16)
- InChIKey: ZCQHTCFYIBORAU-UHFFFAOYSA-N
- ほほえんだ: C(N1C=CN=C1C)CC(C(=O)N)NC(C)C
計算された属性
- せいみつぶんしりょう: 224.16371127g/mol
- どういたいしつりょう: 224.16371127g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 232
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 72.9Ų
じっけんとくせい
- 密度みつど: 1.16±0.1 g/cm3(Predicted)
- ふってん: 448.1±40.0 °C(Predicted)
- 酸性度係数(pKa): 15.97±0.50(Predicted)
4-(2-methyl-1H-imidazol-1-yl)-2-(propan-2-yl)aminobutanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1139781-0.5g |
4-(2-methyl-1H-imidazol-1-yl)-2-[(propan-2-yl)amino]butanamide |
1342044-07-8 | 95% | 0.5g |
$1014.0 | 2023-10-26 | |
| Enamine | EN300-1139781-0.1g |
4-(2-methyl-1H-imidazol-1-yl)-2-[(propan-2-yl)amino]butanamide |
1342044-07-8 | 95% | 0.1g |
$930.0 | 2023-10-26 | |
| Enamine | EN300-1139781-0.05g |
4-(2-methyl-1H-imidazol-1-yl)-2-[(propan-2-yl)amino]butanamide |
1342044-07-8 | 95% | 0.05g |
$888.0 | 2023-10-26 | |
| Enamine | EN300-1139781-1.0g |
4-(2-methyl-1H-imidazol-1-yl)-2-[(propan-2-yl)amino]butanamide |
1342044-07-8 | 1g |
$1442.0 | 2023-06-09 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1363282-500mg |
2-(Isopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide |
1342044-07-8 | 98% | 500mg |
¥37389.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1363282-50mg |
2-(Isopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide |
1342044-07-8 | 98% | 50mg |
¥28360.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1363282-100mg |
2-(Isopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide |
1342044-07-8 | 98% | 100mg |
¥34257.00 | 2024-08-09 | |
| Enamine | EN300-1139781-10.0g |
4-(2-methyl-1H-imidazol-1-yl)-2-[(propan-2-yl)amino]butanamide |
1342044-07-8 | 10g |
$6205.0 | 2023-06-09 | ||
| Enamine | EN300-1139781-0.25g |
4-(2-methyl-1H-imidazol-1-yl)-2-[(propan-2-yl)amino]butanamide |
1342044-07-8 | 95% | 0.25g |
$972.0 | 2023-10-26 | |
| Enamine | EN300-1139781-5.0g |
4-(2-methyl-1H-imidazol-1-yl)-2-[(propan-2-yl)amino]butanamide |
1342044-07-8 | 5g |
$4184.0 | 2023-06-09 |
4-(2-methyl-1H-imidazol-1-yl)-2-(propan-2-yl)aminobutanamide 関連文献
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
1342044-07-8 (4-(2-methyl-1H-imidazol-1-yl)-2-(propan-2-yl)aminobutanamide) 関連製品
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
